![molecular formula C18H24N4O4 B2816377 7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione CAS No. 899738-37-5](/img/structure/B2816377.png)
7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
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Overview
Description
The compound “7-Tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione” is a complex organic molecule. It contains several functional groups and rings, including a purine ring (a type of heterocyclic aromatic ring), an oxazole ring (a five-membered ring containing an oxygen atom and a nitrogen atom), and several alkyl groups (chains of carbon atoms), including a tert-butyl group and a 3,3-dimethyl-2-oxobutyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine and oxazole rings would likely contribute to the compound’s aromaticity, making the molecule more stable. The various alkyl groups could affect the molecule’s shape and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like the presence of aromatic rings, the types and locations of functional groups, and the overall size and shape of the molecule can all affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- The title compound serves as a precursor for biologically active natural products, including Indiacen A and Indiacen B . These compounds exhibit diverse pharmacological properties, such as anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
- The synthesis of this compound involves straightforward reactions starting from commercially available materials. It provides an alternative route to indole derivatives with enyne or diene substituents, overcoming limitations associated with expensive reagents or poor selectivity .
Biological Activity and Drug Development
Synthetic Chemistry and Methodology
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-tert-butyl-2-(3,3-dimethyl-2-oxobutyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-17(2,3)10(23)8-22-14(24)12-13(20(7)16(22)25)19-15-21(12)9-11(26-15)18(4,5)6/h9H,8H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCZUVLWLKAJHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16610483 |
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